1,2-Propanediol, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
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Overview
Description
1,2-Propanediol, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structural features of this compound, such as the presence of chlorinated phenyl groups and a triazole ring, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the triazole ring through cyclization reactions involving hydrazines and carboxylic acids.
Step 2: Introduction of chlorinated phenyl groups via electrophilic aromatic substitution reactions.
Step 3: Coupling of the triazole ring with the chlorinated phenyl groups using cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions (temperature, pressure, solvents) to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the triazole ring or chlorinated phenyl groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl rings or triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,2-Propanediol, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modifies.
Pathways: Biological pathways affected by the compound, leading to its observed effects (e.g., inhibition of enzyme activity, modulation of signaling pathways).
Comparison with Similar Compounds
Similar Compounds
- 1,2-Propanediol, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2S)-
- 1,2-Propanediol, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)-
Uniqueness
The uniqueness of 1,2-Propanediol, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- lies in its specific stereochemistry and the presence of multiple chlorinated phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
107768-18-3 |
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Molecular Formula |
C17H14Cl3N3O2 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(1S,2R)-2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H14Cl3N3O2/c18-12-3-1-11(2-4-12)17(25,8-23-10-21-9-22-23)16(24)14-6-5-13(19)7-15(14)20/h1-7,9-10,16,24-25H,8H2/t16-,17-/m0/s1 |
InChI Key |
ZWMMBCBECWZTJT-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@](CN2C=NC=N2)([C@H](C3=C(C=C(C=C3)Cl)Cl)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)(C(C3=C(C=C(C=C3)Cl)Cl)O)O)Cl |
Origin of Product |
United States |
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